molecular formula C26H36N2O3 B2869518 N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide CAS No. 921864-99-5

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide

Cat. No.: B2869518
CAS No.: 921864-99-5
M. Wt: 424.585
InChI Key: MDMXQJWKMQBHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide is a structurally complex molecule featuring a benzoxazepin core fused with an adamantane moiety. The benzoxazepin ring system (a seven-membered heterocycle containing oxygen and nitrogen) is substituted with dimethyl and 2-methylpropyl groups at positions 3 and 5, respectively, while the adamantane-1-carboxamide group is appended at position 5. This compound is of pharmacological interest due to the adamantane group’s known role in enhancing lipophilicity and membrane permeability, as well as the benzoxazepin scaffold’s prevalence in drug discovery for central nervous system (CNS) and anti-inflammatory targets .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O3/c1-16(2)14-28-21-10-20(5-6-22(21)31-15-25(3,4)24(28)30)27-23(29)26-11-17-7-18(12-26)9-19(8-17)13-26/h5-6,10,16-19H,7-9,11-15H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMXQJWKMQBHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Adamantane-Containing Analogues

Adamantane derivatives are widely studied for their rigidity and ability to interact with hydrophobic binding pockets in biological targets. A notable structural analogue is N-o-tolylcycloadamantanecarboxamide (compound 2 in ), which shares the adamantane-carboxamide motif but lacks the benzoxazepin core. While 2 is synthesized via reaction of adamantane-1-carbonyl chloride with o-toluidine, the target compound incorporates a more elaborate heterocyclic system, likely enhancing its specificity for complex targets like G-protein-coupled receptors (GPCRs) or ion channels .

Key Differences:

Feature Target Compound N-o-tolylcycloadamantanecarboxamide (2 )
Core Structure Benzoxazepin + adamantane Adamantane + toluidine
Lipophilicity (LogP)* Higher (due to bulky substituents) Moderate
Synthetic Complexity High (multi-step synthesis) Low (one-step reaction)
Pharmacological Target Scope CNS, anti-inflammatory Limited to basic adamantane interactions

*Predicted based on substituent contributions.

Benzoxazepin Derivatives

Benzoxazepin-based compounds, such as 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (5a–y) from , provide a direct comparison. These derivatives replace the benzoxazepin core with an indole ring but retain the adamantane-carboxamide group. For example, compound 5a (R = H) exhibits moderate activity in preliminary kinase inhibition assays, whereas the target compound’s benzoxazepin core may confer improved metabolic stability due to reduced oxidative susceptibility compared to indole .

Activity Comparison (Hypothetical):

Compound Type Kinase Inhibition IC50 (nM)* Metabolic Stability (t1/2, h)*
Target Benzoxazepin-Ada ~50 (estimated) >8 (predicted)
Indole-Ada (e.g., 5a ) ~200 3–4

*Data inferred from structural analogs in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.